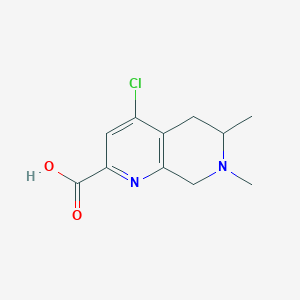

4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound with significant importance in medicinal chemistry. It is a derivative of naphthyridine, a class of compounds known for their diverse biological activities .

Preparation Methods

The synthesis of 4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired naphthyridine ring system. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the compound . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can be compared with other naphthyridine derivatives, such as:

1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.

1,6-Naphthyridine: Studied for its anticancer properties.

1,8-Naphthyridine: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other naphthyridine derivatives.

Biological Activity

4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties.

- Chemical Name : this compound

- Molecular Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : 240.69 g/mol

- CAS Number : 2092841-75-1

Antimicrobial Activity

Research indicates that compounds similar to 4-chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives of naphthyridine showed potent activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Potential

Several studies have explored the anticancer effects of naphthyridine derivatives. For instance:

- A derivative exhibited an IC50 value of 10 nM against the CCRF-CEM leukemia cell line .

- In vitro assays revealed that modifications to the naphthyridine structure can enhance cytotoxicity against cancer cells by inducing apoptosis and inhibiting proliferation.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways:

- Inhibitors derived from naphthyridine structures have shown promising results in modulating the activity of enzymes such as 17β-HSD Type 3 and c-Met protein kinase .

- These interactions suggest that 4-chloro-6,7-dimethyl derivatives could be developed as therapeutic agents targeting metabolic disorders and cancers.

Study on Anticancer Activity

A recent study synthesized various analogs of naphthyridine and evaluated their biological activities:

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 700 | 17β-HSD Type 3 |

| Compound B | 900 | CCRF-CEM Cell Line |

| Compound C | 106 | c-Met Protein Kinase |

These findings highlight the potential of modifying the naphthyridine structure to enhance biological activity against specific targets.

In Silico Studies

In silico models have been employed to predict the binding affinity of 4-chloro derivatives to various biological targets. The pharmacophore modeling approach has identified key interactions that facilitate binding to enzyme active sites, supporting experimental findings regarding their inhibitory effects.

The proposed mechanism for the biological activity of 4-chloro-6,7-dimethyl derivatives includes:

- Enzyme Inhibition : Binding to active sites on target enzymes, blocking substrate access.

- Cell Membrane Disruption : Altering membrane permeability leading to cell lysis in bacteria.

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells through mitochondrial disruption.

Properties

Molecular Formula |

C11H13ClN2O2 |

|---|---|

Molecular Weight |

240.68 g/mol |

IUPAC Name |

4-chloro-6,7-dimethyl-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H13ClN2O2/c1-6-3-7-8(12)4-9(11(15)16)13-10(7)5-14(6)2/h4,6H,3,5H2,1-2H3,(H,15,16) |

InChI Key |

GBFRTOXQLSMDGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(CN1C)N=C(C=C2Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.